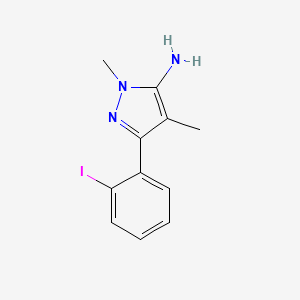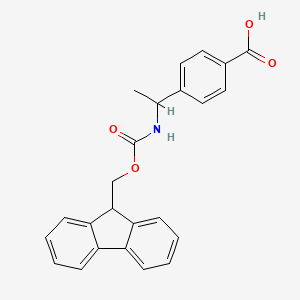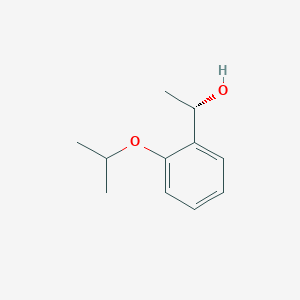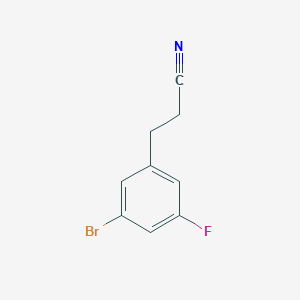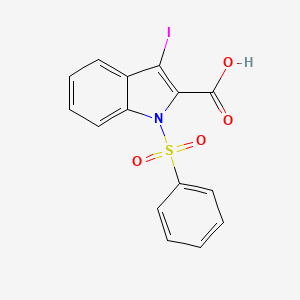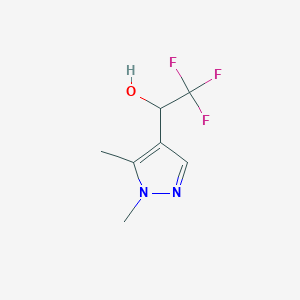![molecular formula C11H20O B13623895 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is a chemical compound with the molecular formula C11H20O. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, which is a bicyclic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the butane chain, which is further connected to the bicyclo[2.2.1]heptane structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable bicyclo[2.2.1]heptane derivative to introduce the butan-2-ol moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Norborneol: A similar compound with a hydroxyl group attached to the bicyclo[2.2.1]heptane structure.
Isoborneol: Another derivative with a different stereochemistry.
Borneol: A bicyclic alcohol with similar properties but different applications.
Uniqueness
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is unique due to its extended butan-2-ol chain, which provides additional functionalization opportunities compared to simpler bicyclic alcohols. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
4-(2-bicyclo[2.2.1]heptanyl)butan-2-ol |
InChI |
InChI=1S/C11H20O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-12H,2-7H2,1H3 |
InChIキー |
OIJZAAKPXGUIIZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CC2CCC1C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



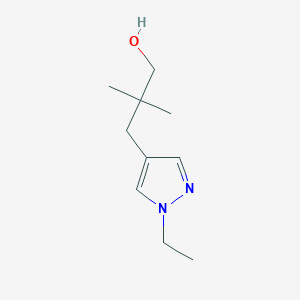


![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)
